ethyl [3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate -

ethyl [3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Catalog Number: EVT-4505429
CAS Number:
Molecular Formula: C20H17Cl2F2N3O2
Molecular Weight: 440.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate (1)

Compound Description: This compound, also known as 1, is a non-steroidal anti-inflammatory agent investigated for its gastrointestinal absorption properties in dogs. [, , ] It exhibits low solubility in water but high solubility in bile. Studies indicate its absorption is primarily in the small bowel, influenced by small intestinal transit time. Enhancing bioavailability was achieved through triglyceride administration, particularly trilinolein, which aids in incorporating 1 into mixed micelles formed by lipids and bile salts. [, ] An emulsion formulation with soybean oil significantly improved 1's absorption compared to a suspension in methylcellulose solution. [, ]

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. [, , , ] It causes concentration-dependent relaxation in rat mesenteric arteries, both with and without the endothelium. Its action is partially attenuated by the sGC inhibitor ODQ (1H-[1,2,4]oxadiazolo [4,3,-a]quinoxalin-1-one) but potentiated by the phosphodiesterase type 5 inhibitor sildenafil. BAY 41-2272 elevates cGMP levels in an ODQ-sensitive manner and, when combined with an NO donor, synergistically inhibits phenylephrine-induced contractions, accompanied by marked increases in cGMP. It is also a more effective stimulator of reduced sGC.

1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide (JTE013)

Compound Description: JTE013 is a selective antagonist of the sphingosine 1-phosphate receptor 2 (S1P2). [, ] In studies involving human coronary artery smooth muscle cells, it specifically inhibited sphingosine 1-phosphate (S1P)-induced Rho activation, which is associated with vasoconstriction, but did not affect the S1P-induced increase in intracellular calcium. [, ]

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (2)

Compound Description: Compound 2 serves as a versatile precursor in the synthesis of various polyheterocyclic ring systems. It reacts with 4-substituted arylidene malononitriles or ethyl acetoacetate to produce pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, and its diazotization followed by coupling with ethyl cyanoacetate yields a pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivative. Further reactions of its derivative, N-(5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-cyanoacetamide, lead to the formation of 6-amino-4-aryl-1-(pyrazolo[3,4-b]-pyridin-3-yl)-1,2-dihydropyridines and various thiazolidine-containing compounds.

1-(4-Chlorophenylhydrazono)-1-(4-chlorophenylamino)-3,3-dimethyl-2-butanone (TY-52156)

Compound Description: TY-52156 is a novel S1P3 receptor antagonist, exhibiting submicromolar potency and high selectivity for this receptor subtype. [, ] It effectively inhibits the S1P-induced decrease in coronary flow in isolated perfused rat hearts, a response mediated by the S1P3 receptor. [, ] TY-52156 also blocks the S1P-induced increase in intracellular calcium and Rho activation in human coronary artery smooth muscle cells, processes responsible for vasoconstriction. [, ] In vivo, it successfully inhibits FTY-720-induced S1P3 receptor-mediated bradycardia. [, ]

1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

Compound Description: BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), currently undergoing preclinical development for Alzheimer's disease treatment. It selectively inhibits human and murine PDE9 activity in vitro and exhibits minimal activity against other cyclic nucleotide-specific phosphodiesterases. In a PDE9 reporter cell line, BAY 73-6691, in combination with soluble guanylate cyclase (sGC) activators, increased intracellular cGMP levels in a concentration-dependent manner, confirming its ability to penetrate cells and inhibit PDE9.

(Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate

Compound Description: This compound, characterized by X-ray crystallography, showcases an intramolecular N—H⋯O interaction forming an S(6) ring. Its pyridine and thiophene rings exhibit a significant dihedral angle. In the crystal structure, molecules form inversion dimers through N—H⋯N hydrogen bonds, further arranged into columns along the b axis via weaker C—H⋯N hydrogen bonds.

2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine (DP1)

Compound Description: DP1 is an alkaline degradation product of riociguat, a novel antihypertensive drug. Its structure was elucidated by LC-HR-MS/MS and confirmed through 1H NMR, 13C NMR, APT, and IR techniques.

Properties

Product Name

ethyl [3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

IUPAC Name

ethyl 2-[3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

Molecular Formula

C20H17Cl2F2N3O2

Molecular Weight

440.3 g/mol

InChI

InChI=1S/C20H17Cl2F2N3O2/c1-2-29-16(28)9-27-20-17(18(26-27)10-3-4-10)12(19(23)24)8-15(25-20)11-5-6-13(21)14(22)7-11/h5-8,10,19H,2-4,9H2,1H3

InChI Key

JVEOFVAAEQPPCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F)C(=N1)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.